Liquid halomethanes like CBrCl3 pose dosing hazards and lack stereoselectivity. Tribromochloromethane (CBr3Cl) solves this as a crystalline solid (mp 54-55 °C) with tailored radical reactivity.
Ideal for asymmetric ATRA and polymer synthesis where steric control is critical.
Tribromochloromethane (CBr3Cl) is a high-density, mixed tetrahalomethane utilized primarily as a specialized chain transfer agent, a precursor for atom transfer radical addition (ATRA), and a halogen bond donor. Unlike many lighter halomethanes, it is a solid at room temperature (melting point 54–55 °C) with an exceptionally high density of 3.0 g/cm³. Its unique molecular asymmetry (C3v symmetry) and specific carbon-bromine bond dissociation energies make it a highly selective radical precursor. For industrial and laboratory buyers, CBr3Cl offers a precise balance of solid-state processability, low volatility, and tuned radical reactivity that cannot be achieved with symmetrical tetrahalides like carbon tetrachloride or carbon tetrabromide [1].
Substituting Tribromochloromethane with closely related halomethanes compromises both handling safety and reaction kinetics. Replacing it with Bromotrichloromethane (CBrCl3) introduces severe processability issues, as CBrCl3 is a volatile liquid (boiling point 105 °C) that complicates precise gravimetric dosing and increases vapor exposure risks [1]. Conversely, substituting with Carbon tetrabromide (CBr4) alters the core reaction chemistry; CBr4 generates the sterically bulkier •CBr3 radical during homolysis, whereas CBr3Cl yields the •CBr2Cl radical. This difference in steric bulk and electrophilicity directly impacts the stereoselectivity of ATRA reactions and the chain transfer constants in polymerizations, meaning generic substitution will lead to unpredictable molecular weight distributions and lower enantiomeric excesses.
Tribromochloromethane is a solid at standard conditions, exhibiting a melting point of 54–55 °C and a boiling point of 156.1 °C. In direct contrast, its closest analog, Bromotrichloromethane (CBrCl3), is a volatile liquid that melts at 21 °C and boils at 105 °C [1]. This substantial difference in thermal properties dictates the handling protocols required during scale-up.
| Evidence Dimension | Melting and Boiling Points |
| Target Compound Data | mp 54–55 °C, bp 156.1 °C (Solid) |
| Comparator Or Baseline | CBrCl3: mp 21 °C, bp 105 °C (Liquid) |
| Quantified Difference | +33 °C higher melting point and +51 °C higher boiling point. |
| Conditions | Standard atmospheric pressure (100 kPa). |
Solid-state handling eliminates the vapor-phase exposure and dosing precision issues associated with volatile liquid halomethanes, crucial for large-scale procurement and safe storage.
In transition-metal-catalyzed asymmetric ATRA reactions, the choice of polyhalomethane dictates the steric bulk of the intermediate radical. CBr3Cl undergoes selective C-Br bond homolysis to yield the •CBr2Cl radical, which possesses a different steric and electrophilic profile compared to the •CBr3 radical generated from Carbon tetrabromide (CBr4) [1]. This structural difference directly influences the stereodetermining outer-sphere halogen abstraction step.
| Evidence Dimension | Radical species generated |
| Target Compound Data | Yields •CBr2Cl radical |
| Comparator Or Baseline | CBr4 yields •CBr3 radical |
| Quantified Difference | Substitution of one bulky bromine atom for a smaller chlorine atom reduces the steric volume of the propagating radical. |
| Conditions | Transition-metal catalyzed homolytic cleavage. |
Allows synthetic chemists to tune the steric profile and conversion rates of the resulting adducts without changing the underlying catalyst system.
The density of a halomethane heavily influences its behavior in biphasic reaction mixtures and extraction workflows. Tribromochloromethane possesses an exceptionally high density of 3.0 g/cm³. When compared to Bromotrichloromethane (2.40 g/cm³) or standard chlorinated solvents like Chloroform (~1.49 g/cm³), CBr3Cl provides a significantly higher density differential relative to aqueous phases[1].
| Evidence Dimension | Material Density |
| Target Compound Data | 3.0 g/cm³ |
| Comparator Or Baseline | CBrCl3 (2.40 g/cm³) |
| Quantified Difference | 0.6 g/cm³ denser than CBrCl3. |
| Conditions | Standard room temperature conditions (25 °C). |
The exceptionally high density drives rapid, distinct phase separation in biphasic catalytic systems, minimizing emulsion formation and reducing cycle times.
In electron transmission spectroscopy (ETS), substituting a single chlorine atom into the CBr4 structure to form CBr3Cl lowers the molecular symmetry from Td to C3v. This symmetry breaking splits the triply degenerate T2 anion state found in CBr4 into a doubly degenerate E state and an A1 state, fundamentally altering its electron attachment cross-section and low-energy resonance behavior [1].
| Evidence Dimension | Anion state symmetry and orbital splitting |
| Target Compound Data | C3v symmetry (split E and A1 anion states) |
| Comparator Or Baseline | CBr4: Td symmetry (degenerate T2 anion state) |
| Quantified Difference | Complete lifting of the T2 degeneracy, altering the electron scattering cross-section below 1 eV. |
| Conditions | Derivative electron transmission spectroscopy (ETS) at energies below 4 eV. |
Makes CBr3Cl a highly specific, procurement-critical model compound for physical chemists studying dissociative electron capture and halogenated atmospheric degradation.
CBr3Cl is the optimal choice for introducing a -CBr2Cl group across terminal olefins in asymmetric catalysis. Its specific C-Br bond dissociation energy allows for controlled radical initiation by Rhodium or Copper catalysts, while the resulting •CBr2Cl radical provides the necessary steric tuning to achieve high enantiomeric excesses that cannot be replicated with CBr4 [1].
In the radical polymerization of methacrylates, CBr3Cl acts as a highly effective chain transfer agent. The unique reactivity of its C-Br bonds compared to its C-Cl bond ensures predictable termination events, allowing polymer chemists to tightly control the molecular weight distribution and polydispersity index (PDI) of the resulting resins [2].
Due to its extreme density (3.0 g/cm³), CBr3Cl is utilized in specialized biphasic reactions where rapid phase separation is critical to prevent product degradation or emulsion formation. It serves as both a dense organic phase and a halogenating reagent, streamlining downstream liquid-liquid extraction workflows[3].